1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid
Description
1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid is a bicyclic compound featuring a cyclobutane core fused to a piperidine ring. Key structural attributes include:
- Cyclobutane-1-carboxylic acid: Provides rigidity and influences pharmacokinetic properties via ring strain.
- tert-Butoxycarbonyl (Boc) group: Serves as a protective group for amines, enhancing stability during synthetic workflows.
This compound is a critical intermediate in medicinal chemistry, particularly for protease inhibitors and kinase-targeted therapies, where its bicyclic framework modulates target binding and metabolic stability .
Properties
IUPAC Name |
1-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-9-5-8-15(20,10-16)14(11(17)18)6-4-7-14/h20H,4-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJCIEFJXLSHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C2(CCC2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-90-4 | |
| Record name | 1-{1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Formation of the Cyclobutane Ring: The cyclobutane ring is formed through cyclization reactions involving suitable precursors.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives.
Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
The compound serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its piperidine moiety is particularly useful in developing drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier.
Peptide Synthesis
Due to its protective tert-butoxycarbonyl (Boc) group, this compound is employed in peptide synthesis. The Boc group provides stability during the synthesis process and can be removed under mild acidic conditions, allowing for the formation of peptides with specific amino acid sequences.
Drug Development
Research indicates that derivatives of this compound exhibit potential as anti-inflammatory and analgesic agents. For instance, modifications to the cyclobutane ring can enhance biological activity and selectivity towards specific receptors, making it a candidate for further drug development studies.
Targeted Delivery Systems
The compound's structure allows for incorporation into targeted delivery systems, particularly for cancer therapies. Its ability to form conjugates with targeting ligands facilitates the selective delivery of cytotoxic agents to tumor cells, improving therapeutic efficacy while minimizing side effects.
Case Study 1: Synthesis of Piperidine Derivatives
A study demonstrated the synthesis of novel piperidine derivatives using 1-(1-(tert-butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid as a precursor. These derivatives showed enhanced activity against specific cancer cell lines, indicating potential for further development as anticancer agents .
Case Study 2: Peptide-Based Drug Design
In another study, researchers utilized this compound in the design of peptide-based drugs targeting neurodegenerative diseases. The incorporation of the piperidine unit allowed for improved binding affinity to neuronal receptors, showcasing its utility in neuropharmacology .
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can protect amine functionalities during chemical reactions, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Comparative Insights
Ring Size and Strain: Cyclopropane analogs (e.g., ) exhibit higher ring strain, increasing reactivity but reducing conformational flexibility compared to the target’s cyclobutane .
Substituent Effects: The 3-OH group on the target’s piperidine enhances aqueous solubility (~20–30 mg/mL predicted) compared to non-hydroxylated analogs like . Trifluoromethyl groups () increase lipophilicity (logP ~2.5 vs. target’s ~1.8), favoring blood-brain barrier penetration but risking CYP450 interactions .
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving Boc protection, piperidine hydroxylation, and cyclobutane coupling (similar to –6) .
- Analogs like ’s cyclopropane derivative necessitate specialized reagents (e.g., Simmons-Smith conditions), increasing cost .
Safety and Handling :
- Boc-protected piperidines (e.g., ) require precautions against inhalation and skin contact due to irritant properties .
Biological Activity
1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid, with the CAS number 2155855-90-4, is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of 299.36 g/mol. The structure includes a cyclobutane ring and a piperidine derivative, which are often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2155855-90-4 |
| Molecular Formula | C15H25NO5 |
| Molecular Weight | 299.36 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Compounds containing piperidine rings are known to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the molecule, potentially increasing its bioavailability.
Pharmacological Studies
Recent studies have shown that derivatives of piperidine can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. For instance:
- Neurotransmitter Modulation : Research indicates that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs), which have implications for treating depression and anxiety disorders .
- Antinociceptive Activity : A study evaluating the analgesic properties of related piperidine derivatives demonstrated significant pain relief in animal models, suggesting that this compound may also exhibit antinociceptive effects .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of a structurally similar compound on neurodegenerative diseases. The findings indicated that the compound could reduce oxidative stress markers and improve cognitive function in rodent models .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory activities of piperidine derivatives. This study revealed that these compounds significantly inhibited pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory disorders .
Q & A
Basic: What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group onto the piperidine ring?
Methodological Answer:
The Boc group is typically introduced via reaction of the piperidine amine with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., DMAP or TEA in THF/DCM). For sterically hindered amines like 3-hydroxypiperidine, elevated temperatures (40–60°C) and extended reaction times (12–24 hours) may improve efficiency. Post-reaction, aqueous workup and purification via silica gel chromatography (ethyl acetate/hexane gradients) are standard. Confirm Boc incorporation via FT-IR (C=O stretch at ~1680–1720 cm⁻¹) and ¹³C NMR (Boc carbonyl at ~155 ppm) .
Basic: What analytical techniques validate the compound’s structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in piperidine) and compare with Boc-protected analogs .
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradients; target >95% purity.
- HRMS : Confirm molecular ion ([M+H]⁺ or [M–Boc+H]⁺) with <3 ppm error.
- Polarimetry : Measure optical rotation if chirality is specified (e.g., 3-hydroxypiperidine configuration) .
Advanced: How do the hydroxyl and carboxylic acid groups affect solubility and formulation?
Methodological Answer:
The zwitterionic nature creates pH-dependent solubility. Conduct pH-solubility profiling (pH 2–10) using shake-flask methods. For low solubility at physiological pH:
- Salt formation : React with sodium bicarbonate to generate the carboxylate salt.
- Prodrug derivatization : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability.
- Co-solvency : Screen excipients like PEG-400 or cyclodextrins. Monitor stability via accelerated studies (40°C/75% RH for 4 weeks) .
Advanced: How to resolve contradictory stability data under varying storage conditions?
Methodological Answer:
Perform forced degradation studies:
| Condition | Protocol | Analysis |
|---|---|---|
| Thermal | 60°C for 1 week | LC-MS for degradation products |
| Oxidative | 3% H₂O₂ at RT for 24h | Track Boc deprotection via TLC |
| Photolytic | ICH Q1B guidelines (UV/vis exposure) | Chiral HPLC for racemization |
Conflicting data may arise from impurity profiles; use orthogonal methods like DSC (melting point shifts indicate polymorphism) .
Advanced: How to minimize epimerization at the 3-hydroxypiperidine stereocenter during synthesis?
Methodological Answer:
- Low-temperature coupling : Use HATU/DIPEA at 0–5°C to reduce base-induced racemization.
- In situ monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) tracks stereochemical integrity.
- Kinetic control : Short reaction times (<2 hours) prevent thermodynamic equilibration.
- Workup pH : Maintain pH <7 during aqueous extraction to avoid acid-catalyzed epimerization .
Basic: What safety protocols apply given limited toxicological data?
Methodological Answer:
Assume Category 5 acute toxicity (GHS) based on structural analogs. Required PPE:
- Respiratory : NIOSH-approved N95/P2 respirators for powder handling.
- Gloves : Nitrile (≥0.11 mm thickness).
- Eye protection : Goggles with side shields.
Store in ventilated cabinets away from oxidizers (e.g., peroxides). Emergency procedures should align with SDSs for Boc-protected piperidines .
Advanced: What computational methods predict biological target interactions?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against protease targets (e.g., HIV-1 protease) using the cyclobutane as a rigid scaffold.
- MD simulations (AMBER) : Analyze piperidine ring puckering’s impact on binding.
- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values from enzymatic assays. Validate with SPR (KD < 100 nM preferred) .
Basic: How to purify the compound given polar functional groups?
Methodological Answer:
- Reverse-phase chromatography : Use a C18 column with 10–90% acetonitrile gradient.
- Ion-exchange : For zwitterionic forms, employ Dowex resin (pH 6.5 buffer).
- Crystallization : Screen solvents (e.g., ethyl acetate/hexane) using high-throughput platforms (Chemspeed Crystal16). Monitor by TLC (Rf = 0.3 in 3:7 EtOAc/hexane) .
Advanced: How to determine substituent spatial arrangement on the piperidine ring?
Methodological Answer:
- NOESY NMR : Identify through-space interactions (e.g., H-3 hydroxy proton with cyclobutane CH₂).
- X-ray crystallography : Grow crystals via vapor diffusion (ethyl acetate/hexane). Refine structures with SHELXL.
- Vibrational circular dichroism (VCD) : Compare experimental spectra with DFT calculations (B3LYP/6-31G*) .
Advanced: How to evaluate the compound as a transition-state analog for enzyme inhibition?
Methodological Answer:
- Kinetic assays : Measure IC₅₀ against serine hydrolases using fluorogenic substrates (e.g., 4-nitrophenyl acetate).
- ITC : Quantify binding thermodynamics (ΔG, ΔH) with 1:1 stoichiometry.
- Structural analogs : Modify the cyclobutane to a spirocyclic system and compare inhibition constants (Ki). Publish X-ray co-crystal structures in the PDB .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
